molecular formula C32H28BrNO2 B11694589 5-[2-(benzyloxy)-5-bromophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

5-[2-(benzyloxy)-5-bromophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B11694589
M. Wt: 538.5 g/mol
InChI Key: NUEHIRZXTCZPQD-UHFFFAOYSA-N
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Description

5-[2-(BENZYLOXY)-5-BROMOPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound that belongs to the class of benzo[a]phenanthridinones This compound is characterized by its unique structure, which includes a benzyloxy group, a bromophenyl group, and a benzo[a]phenanthridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(BENZYLOXY)-5-BROMOPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multiple steps, starting with the preparation of the benzyloxy and bromophenyl intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts and boron reagents under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[2-(BENZYLOXY)-5-BROMOPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

5-[2-(BENZYLOXY)-5-BROMOPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-(BENZYLOXY)-5-BROMOPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The benzyloxy and bromophenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(BENZYLOXY)-5-BROMOPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is unique due to its benzo[a]phenanthridinone core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in various applications.

Properties

Molecular Formula

C32H28BrNO2

Molecular Weight

538.5 g/mol

IUPAC Name

5-(5-bromo-2-phenylmethoxyphenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C32H28BrNO2/c1-32(2)17-25-29-23-11-7-6-10-21(23)12-14-26(29)34-31(30(25)27(35)18-32)24-16-22(33)13-15-28(24)36-19-20-8-4-3-5-9-20/h3-16,31,34H,17-19H2,1-2H3

InChI Key

NUEHIRZXTCZPQD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=C(C=CC(=C5)Br)OCC6=CC=CC=C6)C(=O)C1)C

Origin of Product

United States

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